

# Off-Target Kinase Profiling: A Comparative Analysis of ACP-5862 and Acalabrutinib

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profiles of **ACP-5862**, the major active metabolite of acalabrutinib, and its parent drug, acalabrutinib. Both are potent and selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway and a validated therapeutic target for B-cell malignancies.[1] [2][3] Understanding the selectivity and potential off-target effects of these molecules is paramount for predicting their therapeutic efficacy and safety profiles. This guide presents quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding.

## **Data Presentation: Comparative Kinase Inhibition**

The selectivity of a kinase inhibitor is a crucial determinant of its clinical safety. Off-target inhibition can lead to unintended side effects.[4] The following tables summarize the inhibitory activity of **ACP-5862** and acalabrutinib against BTK and a panel of closely related kinases containing a cysteine residue homologous to Cys481 in BTK, the target for covalent inhibition.

Table 1: Biochemical Potency against BTK

Compound	BTK IC50 (nM)
Acalabrutinib	3
ACP-5862	5.0



Data sourced from MedchemExpress and indicates the concentration required for 50% inhibition of BTK activity in a biochemical assay.[5]

Table 2: Off-Target Kinase Inhibition Profile (IC50, nM)

Kinase	ACP-5862 IC50 (nM)	Acalabrutinib IC50 (nM)
BLK	>1000	>1000
BMX	110	34
EGFR	>1000	>1000
ERBB2	>1000	>1000
ERBB4	>1000	>1000
ITK	210	97
JAK3	>1000	>1000
TEC	130	43
TXK	120	38

This table presents the 50% inhibitory concentrations (IC50) of **ACP-5862** and acalabrutinib against a panel of kinases with a cysteine residue in a position analogous to Cys481 of BTK. Data indicates that both compounds are highly selective for BTK, with significantly higher concentrations required to inhibit other kinases.[6]

In broader kinase screening assays, such as the KINOMEscan® platform, the overall kinase selectivity profiles of acalabrutinib and its active metabolite, **ACP-5862**, have been found to be very similar.[7] At a concentration of 1  $\mu$ M, both compounds demonstrated minimal off-target activity against a large panel of kinases.[8] This high degree of selectivity is a key differentiator from the first-generation BTK inhibitor, ibrutinib, and is associated with a more favorable safety profile, with lower incidences of adverse events such as atrial fibrillation and bleeding.[4][9][10]

## **Experimental Protocols**



The following are detailed methodologies for key experiments used to determine the kinase selectivity and functional effects of **ACP-5862** and acalabrutinib.

## Biochemical Kinase Inhibition Assay (LanthaScreen™ Assay)

This assay quantitatively measures the binding of an inhibitor to the kinase of interest.

#### Materials:

- Kinase of interest (e.g., recombinant human BTK)
- LanthaScreen™ Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test compounds (ACP-5862, acalabrutinib)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in assay buffer.
- Assay Assembly: In a 384-well plate, add the test compound solution, followed by the kinase/antibody mixture.
- Tracer Addition: Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.



- Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.
- Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The
  data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.
  The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

## KINOMEscan® Off-Target Profiling

This is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

#### Materials:

- DNA-tagged kinases (panel of over 400 kinases)
- Immobilized, active-site directed ligand on a solid support (e.g., beads)
- Test compounds (ACP-5862, acalabrutinib)
- Binding buffer
- Wash buffer
- Elution buffer
- Quantitative PCR (qPCR) reagents

#### Procedure:

- Assay Setup: The assay is performed by combining the DNA-tagged kinase, the immobilized ligand, and the test compound in a multi-well plate.
- Competition: The test compound competes with the immobilized ligand for binding to the kinase.
- Washing: The solid support is washed to remove unbound kinase and test compound.



- Elution: The bound kinase is eluted from the solid support.
- Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
- Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control. A lower percentage of control indicates a stronger interaction between the compound and the kinase.

## Cellular BTK Inhibition Assay (CD69 Expression)

This assay measures the functional inhibition of BTK in a cellular context by assessing the activation of B-cells.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% fetal bovine serum
- Anti-IgM antibody (for B-cell stimulation)
- Test compounds (ACP-5862, acalabrutinib)
- Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD19, anti-CD69)
- FACS buffer (PBS with 2% FBS)
- 96-well cell culture plates

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the cells in culture medium.
- Compound Incubation: Plate the PBMCs in a 96-well plate and add serial dilutions of the test compounds. Incubate for 1-2 hours at 37°C.

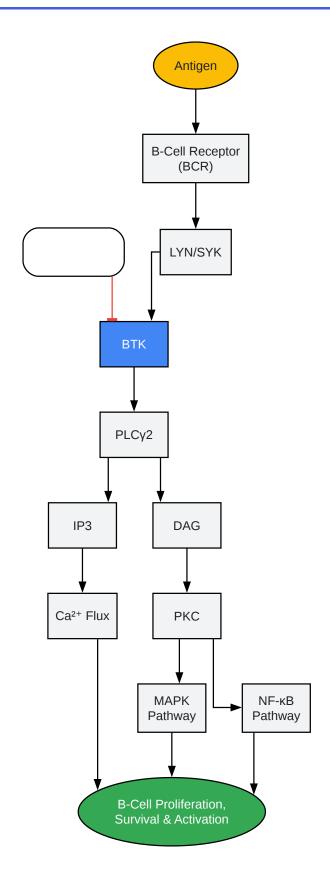


- B-Cell Stimulation: Add anti-IgM antibody to the wells to stimulate the B-cell receptor and induce B-cell activation. Incubate for 18-24 hours at 37°C.
- Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently labeled anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.
- Flow Cytometry: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Data Analysis: Gate on the CD19-positive B-cell population and analyze the expression of CD69. The percentage of CD69-positive B-cells is determined for each compound concentration. The EC50 value (the concentration at which 50% of the maximal response is inhibited) is calculated by plotting the percentage of CD69-positive cells against the logarithm of the compound concentration.[11]

## **Mandatory Visualization**

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of **ACP-5862** and acalabrutinib.

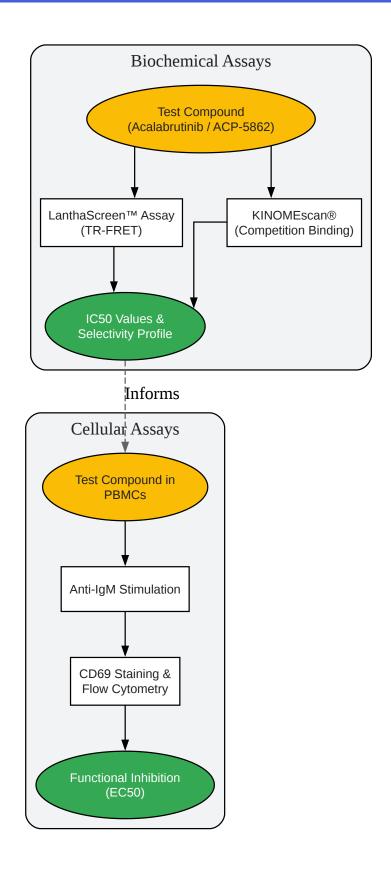




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Caption: BTK Signaling Pathway Inhibition.





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Caption: Kinase Profiling Experimental Workflow.



In conclusion, both acalabrutinib and its major active metabolite, **ACP-5862**, are highly selective inhibitors of BTK with minimal off-target kinase activity. This high selectivity likely contributes to the favorable safety profile observed with acalabrutinib in clinical settings. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the nuanced pharmacological properties of these and other kinase inhibitors.

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